2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

GLP-1R agonism Regioisomer differentiation Benzimidazole-6-carboxylic acid pharmacophore

Medicinal chemistry teams targeting GLP-1R agonism require the correct 6-carboxy regioisomer-the 5-COOH isomer yields inferior potency (pEC₅₀ = 7.72 vs 13 nM EC₅₀ for danuglipron). This compound delivers: • Regioisomerically validated 6-COOH benzimidazole scaffold matching danuglipron pharmacophore • Pre-organized N^N bidentate coordination pocket for Fe(II) spin-crossover complexes • 98% purity meeting fragment screening thresholds; free -COOH for amide coupling elaboration

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B8078371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C14H11N3O2/c18-14(19)9-4-5-11-12(7-9)17-13(16-11)8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)(H,18,19)
InChIKeyXCDRARWQZSQGEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic Acid: A 6-Carboxy Benzimidazole Building Block with Pyridinylmethyl C2-Substitution for Regioisomeric Precision in Drug Discovery


2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 2007919-45-9, molecular formula C₁₄H₁₁N₃O₂, MW 253.26) is a heterobifunctional benzimidazole derivative that embeds a carboxylic acid at the 6-position of the benzimidazole core and a pyridin-2-ylmethyl substituent at the C2 position . This specific substitution pattern distinguishes it from the 5-carboxy regioisomer (CAS 1040342-36-6) and the decarboxylated analog 2-(pyridin-2-ylmethyl)-1H-benzimidazole (CAS 85330-44-5), placing it within the pharmacologically validated class of benzimidazole-6-carboxylic acids exemplified by the clinical-stage GLP-1R agonist danuglipron (PF-06882961), which also bears the carboxylic acid at the 6-position [1]. The compound is commercially available at purities from 90% to 98% through multiple vendors, with predicted pKa of 3.19 ± 0.30 (carboxylic acid), predicted boiling point of 601.9 ± 40.0 °C, and predicted density of 1.405 ± 0.06 g/cm³ .

Why 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic Acid Cannot Be Replaced by Its 5-Carboxy Regioisomer or Decarboxylated Analog


Substituting this compound with the 5-carboxy regioisomer (1-(pyridin-2-ylmethyl)-1H-benzimidazole-5-carboxylic acid, CAS 1040342-36-6) introduces a critical spatial relocation of the carboxyl group that alters vector geometry for target engagement, as evidenced by the distinct pharmacological profiles of 5-carboxy versus 6-carboxy benzimidazole-based GLP-1R agonists where the 6-COOH regioisomer yielded clinically meaningful potency gains (danuglipron EC₅₀ = 13 nM in cAMP assay) [1]. The decarboxylated analog 2-(pyridin-2-ylmethyl)-1H-benzimidazole (CAS 85330-44-5, MW 209.25) lacks the carboxylate pharmacophore entirely, eliminating both the ionic interaction capability and the synthetic handle for amide coupling or esterification that the 6-COOH group provides . Replacement with 2-aryl-substituted 6-carboxy benzimidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid) swaps the pyridinyl nitrogen—a metal-coordinating and hydrogen-bonding element—for a fluorophenyl group, fundamentally altering coordination chemistry and molecular recognition properties .

Quantitative Differentiation Evidence for 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic Acid: Comparator-Anchored Performance Data


Regioisomeric Carboxylic Acid Positioning: 6-COOH vs 5-COOH Determines GLP-1R Pharmacophore Compatibility

The 6-carboxylic acid regioisomer of the benzimidazole scaffold has been explicitly selected over the 5-carboxy counterpart in the development of danuglipron (PF-06882961) and related Pfizer clinical candidates, where the carboxylic acid at the 6-position was found to provide considerable GLP-1R potency gains with improved off-target pharmacology and reduced metabolic clearance compared to earlier leads [1]. In a direct regioisomeric comparison study, a danuglipron analog built on the 5-carboxy scaffold (1H-benzo[d]imidazole-5-carboxylic acid series) yielded compound 12r with pEC₅₀ = 7.72 (EC₅₀ ≈ 19 nM), whereas the 6-carboxy clinical lead danuglipron achieves EC₅₀ = 13 nM in the same cAMP accumulation assay format [2]. This regioisomeric choice is non-trivial for procurement: ordering the 5-carboxy isomer (CAS 1040342-36-6) instead of the 6-carboxy target compound (CAS 2007919-45-9) delivers a scaffold geometry that is mismatched to the validated 6-COOH pharmacophore.

GLP-1R agonism Regioisomer differentiation Benzimidazole-6-carboxylic acid pharmacophore

Predicted pKa of the 6-Carboxylic Acid Group Defines pH-Dependent Solubility and Ionization State Relative to Decarboxylated and 5-Carboxy Analogs

The predicted acid dissociation constant (pKa) for the 6-carboxylic acid group of the target compound is 3.19 ± 0.30, as calculated from its molecular structure . This value positions the carboxylate anion as the dominant species at physiological pH (7.4), enabling ionic interactions with basic residues in target binding pockets. In contrast, the decarboxylated analog 2-(pyridin-2-ylmethyl)-1H-benzimidazole (CAS 85330-44-5) has no ionizable carboxyl group (LogP = 2.55), eliminating the pH-dependent solubility switch and anionic binding capacity that the 6-COOH compound provides . The 5-carboxy regioisomer (CAS 1040342-36-6) carries an identical molecular formula and predicted pKa range but places the ionizable group at a geometrically distinct vector that alters the exit trajectory for conjugated amides and esters, a critical consideration for library synthesis where the carboxylate serves as the diversification point .

Physicochemical profiling pKa prediction Ionization state Solubility

Pyridin-2-ylmethyl C2-Substituent Enables N3-Bidentate Metal Coordination Absent in 2-Aryl-6-carboxy Benzimidazole Analogs

The pyridin-2-ylmethyl group at the C2 position, combined with the benzimidazole N3 nitrogen, creates a bidentate N^N coordination pocket that is structurally pre-organized for transition metal chelation. This coordination motif has been experimentally demonstrated for the closely related methyl ester derivative methyl 2-(pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylate (CAS 864274-78-2), which forms spin-crossover-active iron(II) complexes of the type Fe(HL)₂(NCS)₂ with switchable magnetic behavior between solution and crystalline states [1]. By contrast, 2-aryl-substituted 6-carboxy benzimidazoles (e.g., 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylic acid, as seen in FXR agonist co-crystal structure PDB 3OKH) position a phenyl ring at C2, which eliminates the pyridinyl nitrogen donor atom and converts the ligand from a potential N^N bidentate to an N-only monodentate or N^O mode, fundamentally altering complex stoichiometry and geometry [2]. The target compound's free carboxylic acid group further distinguishes it from the methyl ester precursor by enabling direct metal-carboxylate bonding without saponification.

Metal coordination chemistry Spin-crossover materials Catalysis Bidentate ligand

Vendor-Supplied Purity Gradients: 98% (Leyan) vs 90% (Fluorochem) Defines the Purity-Cost Trade-off for Downstream Synthetic Applications

The target compound is commercially sourced at two distinct purity tiers: Leyan (product code 1110204) supplies at 98% purity, while Fluorochem (product code 4178807, distributed through CymitQuimica and Weibosci) offers the compound at 90% purity . The 98% grade is suitable for fragment-based screening libraries and late-stage functionalization where impurities may confound biological assay interpretation, whereas the 90% grade is appropriate for early-stage scaffold diversification where subsequent purification is planned. For comparison, the closely related decarboxylated analog 2-(pyridin-2-ylmethyl)-1H-benzimidazole (CAS 85330-44-5) is listed by Sigma-Aldrich at 97% purity, and the 5-carboxy regioisomer (CAS 1040342-36-6) is typically offered at 95% purity through Life Chemicals [1]. These purity specifications carry direct implications for procurement: if a research program requires a 6-carboxy benzimidazole building block with ≥97% purity for fragment screening, the Leyan 98% grade of the target compound is the specification-matched option, as no 5-carboxy regioisomer is available above 95%.

Chemical purity Procurement specification Synthetic building block Vendor comparison

C2-Pyridinylmethyl Linker Confers a Conformationally Mobile Methylene Spacer Absent in Direct C2-Pyridinyl Benzimidazole Analogs

The methylene (-CH₂-) bridge between the benzimidazole C2 and the pyridine ring introduces a rotatable sp³ carbon that allows the pyridine ring to sample multiple conformational states relative to the benzimidazole plane. This contrasts with 2-(pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid derivatives where the pyridine is directly attached at C2, resulting in a conjugated, planar system with restricted rotational freedom. The methylene linker in the target compound increases the number of rotatable bonds from approximately 2 (directly linked analog) to 3, as indicated by the SMILES structure O=C(O)c1ccc2nc(Cc3ccccn3)[nH]c2c1 . This additional degree of conformational freedom has been exploited in Structure-Activity Relationship (SAR) studies of benzimidazole-based GLP-1R agonists, where the C2 substituent geometry directly impacts receptor binding pocket accommodation [1]. The analogous 2-((pyridin-2-ylmethyl)thio)-1H-benzimidazole series (with a sulfur atom in the linker) demonstrated antiproliferative activity against A549, HCT116, and PC3 cancer cell lines, confirming that the methylene-bridged pyridinyl architecture supports bioactivity, whereas the thioether linker (S vs CH₂) introduces different electronic and steric properties [2].

Conformational flexibility Linker chemistry Structure-activity relationship Molecular recognition

The 6-COOH Benzimidazole Scaffold of the Target Compound Matches the Carboxylic Acid Pharmacophore Essential for GLP-1R Agonist Activity Documented in Pfizer Patent Series

Multiple patent filings (US10208019, WO2023049518, US20190276434) explicitly claim 6-carboxylic acids of benzimidazoles as GLP-1R agonists, with the carboxylic acid at the 6-position identified as a critical pharmacophoric element [1][2]. The exemplified clinical candidate danuglipron (PF-06882961) incorporates the benzimidazole-6-carboxylic acid core and achieves EC₅₀ values of 13 nM (cAMP) and 490 nM (β-arrestin2 recruitment) at human GLP-1R . The target compound 2-(pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid retains this validated 6-COOH benzimidazole architecture with a pyridin-2-ylmethyl substituent at C2—a position that in the danuglipron series is elaborated with a piperidinyl-methyl linker to a substituted pyridine. This positions the target compound as a minimalist scaffold for SAR exploration around the C2 vector, where the pyridin-2-ylmethyl group serves as a truncated mimic of the extended C2 substituent found in the clinical candidate. By contrast, the benzimidazole-5-carboxylic acid (CAS 15788-16-6) and its 2-substituted derivatives place the carboxylate at the 5-position, which was explicitly deselected in the Pfizer GLP-1R agonist program in favor of the 6-COOH orientation [2].

GLP-1R agonist Patent pharmacology Benzimidazole-6-carboxylic acid Danuglipron scaffold

Procurement-Aligned Application Scenarios for 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic Acid Based on Verified Differentiation Evidence


GLP-1R Agonist Lead Optimization: Scaffold-Hopping from Danuglipron Using the 6-COOH Benzimidazole Core

Medicinal chemistry teams pursuing orally bioavailable small-molecule GLP-1R agonists can employ this compound as a regioisomerically correct 6-carboxy benzimidazole scaffold for C2-vector SAR exploration. The pyridin-2-ylmethyl substituent at C2 serves as a truncated analog of the extended piperidinyl-pyridine moiety found in danuglipron (EC₅₀ = 13 nM), enabling systematic linker optimization while retaining the clinically validated 6-COOH pharmacophore that provided considerable potency gains and reduced metabolic clearance in the Pfizer development program [1]. This application is directly supported by the structural match between the target compound's 6-COOH architecture and the danuglipron series, and is contrasted against the deprioritized 5-COOH regioisomer which yielded weaker agonist activity (pEC₅₀ = 7.72 for best lead 12r) .

Spin-Crossover and Metallo-Supramolecular Material Development Using the N^N Bidentate Binding Pocket

The pyridin-2-ylmethyl and benzimidazole N3 nitrogen atoms of this compound form a pre-organized N^N bidentate coordination pocket. The feasibility of this coordination mode has been experimentally validated in the analogous methyl ester derivative, which forms spin-crossover-active Fe(II) complexes exhibiting switchable magnetic behavior between solution and crystalline states [1]. The free carboxylic acid group of the target compound provides an additional metal-binding handle (O-donor) or a conjugation site for surface attachment. This application scenario is distinct from 2-aryl-6-carboxy benzimidazoles (e.g., the 2-(4-chlorophenyl) analog in PDB 3OKH), which lack the second nitrogen donor and are limited to N-monodentate or N^O coordination modes .

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring ≥97% Purity Benzimidazole Carboxylic Acid Building Blocks

For fragment library assembly where impurity profiles directly affect screening data quality, the 98% purity grade of this compound (Leyan product 1110204) meets the ≥97% purity threshold typically required for fragment screening collections [1]. The carboxylic acid handle at the 6-position enables straightforward amide coupling for fragment elaboration, while the pyridinyl nitrogen provides a secondary binding interaction point and a spectroscopic handle (UV, fluorescence quenching) for biophysical assay detection. The 5-carboxy regioisomer (CAS 1040342-36-6), available only at 95% purity, may require additional purification before library inclusion, adding time and cost to fragment screening campaigns .

Benzimidazole-6-carboxylic Acid Intermediate for H+/K+-ATPase Inhibitor and Anti-Ulcer Agent Scaffold Diversification

The benzimidazole-6-carboxylic acid substructure is a recognized pharmacophoric element in proton pump inhibitors, exemplified by picoprazole (IC₅₀ = 3.1 ± 0.4 μM against H+/K+-ATPase), which features a 5-methyl-2-[[(3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-6-carboxylic acid scaffold [1]. The target compound's pyridin-2-ylmethyl group at C2 (lacking the sulfinyl oxidation found in picoprazole) provides a reduced sulfur-free starting point for exploring alternative linker chemistries (carbon, oxygen, nitrogen) between the benzimidazole core and the pyridine ring, an area of active investigation given that the sulfinyl group in existing drugs is associated with acid-mediated degradation pathways . This application leverages the class-level precedent of benzimidazole-6-carboxylic acids in gastric acid suppression while offering a structurally distinct C2 substitution pattern for intellectual property generation.

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